2-Bromo-9-phenyl-9H-carbazole
Overview
Description
2-Bromo-9-phenyl-9H-carbazole (2-Br-9-Ph-9H-Cz) is an organic compound belonging to the carbazole class of heterocycles. It is a valuable building block used in the synthesis of a variety of organic compounds. 2-Br-9-Ph-9H-Cz has been widely studied for its potential applications in a number of scientific fields, such as medicinal chemistry, analytical chemistry, and biochemistry.
Scientific Research Applications
Application in the Field of Polymer Research
- Specific Scientific Field: Polymer Research
- Summary of the Application: Polycarbazole and its derivatives, which can be synthesized from 2-Bromo-9-phenyl-9H-carbazole, are nitrogen-containing aromatic heterocyclic conducting polymers. They have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, making them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
- Methods of Application or Experimental Procedures: Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .
- Summary of the Results or Outcomes: The physico-chemical characteristics of the polymers, revamped by employing substituents at various positions and synthetic methods, lead to the generation of highly efficient materials for a wide range of optoelectronic applications .
Application in OLEDs and Electronic Devices
- Specific Scientific Field: Electronics and Optoelectronics
- Summary of the Application: 2-Bromo-9-phenyl-9H-carbazole is used as a reactant for the preparation of OLED screens and electronic devices . It has been used for further synthesis of semiconducting small molecules and polymers in application of OLEDs .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the type of OLED or electronic device being manufactured. Typically, this involves chemical synthesis processes to create the desired semiconducting molecules or polymers .
Application in Solar Cells
- Specific Scientific Field: Renewable Energy
- Summary of the Application: 2-Bromo-9-phenyl-9H-carbazole is used in the synthesis of materials for dye-sensitized solar cells, polymer solar cells, and perovskite solar cells .
- Methods of Application or Experimental Procedures: The compound is used in the synthesis of semiconducting small molecules and polymers, which are then incorporated into the solar cells .
Application in Photocopiers
- Specific Scientific Field: Electrophotography
- Summary of the Application: Carbazole-based polymeric and oligomeric compounds have been studied for their photoconductive properties in photocopiers . Poly (N-vinyl carbazole), which can be synthesized from 2-Bromo-9-phenyl-9H-carbazole, exhibits excellent optoelectronics as well as photoconductive properties .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the type of photocopier being manufactured. Typically, this involves chemical synthesis processes to create the desired photoconductive polymers .
Application in Rechargeable Batteries
- Specific Scientific Field: Energy Storage
- Summary of the Application: Carbazole-based polymers, which can be synthesized from 2-Bromo-9-phenyl-9H-carbazole, have been studied for their potential applications in rechargeable batteries . These polymers exhibit excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the type of rechargeable battery being manufactured. Typically, this involves chemical synthesis processes to create the desired energy storage materials .
properties
IUPAC Name |
2-bromo-9-phenylcarbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN/c19-13-10-11-16-15-8-4-5-9-17(15)20(18(16)12-13)14-6-2-1-3-7-14/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOODLDGRGXOSTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-9-phenyl-9H-carbazole | |
CAS RN |
94994-62-4 | |
Record name | 2-Bromo-9-phenylcarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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